molecular formula C9H7NOS B3056522 1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- CAS No. 72078-45-6

1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-

Cat. No.: B3056522
CAS No.: 72078-45-6
M. Wt: 177.22 g/mol
InChI Key: KXJJSRMUFORMAT-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-, is a heterocyclic organic compound featuring a pyrrole backbone with a carboxaldehyde group at position 2 and a 2-thienyl substituent at position 5. The pyrrole ring contributes to its aromaticity and π-conjugation, while the thienyl group introduces sulfur-based electronic effects and expanded conjugation.

For example:

  • 5-(Hydroxymethyl)-1H-pyrrole-2-carboxaldehyde (compound 48 in ) exhibits moderate antimicrobial and enzyme inhibitory activities .
  • 5-Methyl-1H-pyrrole-2-carboxaldehyde (CAS 1192-79-6) is structurally simpler and demonstrates applications in food chemistry as a flavor component .

Properties

IUPAC Name

5-thiophen-2-yl-1H-pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-6-7-3-4-8(10-7)9-2-1-5-12-9/h1-6,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJJSRMUFORMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360872
Record name 1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72078-45-6
Record name 1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde
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Preparation Methods

Reaction Components and Stoichiometry

The synthesis employs the following reagents:

  • 4-Bromo-1H-pyrrole-2-carbaldehyde (2.0 mmol, 352 mg) as the aryl halide
  • 2-Thiopheneboronic acid (3.0 mmol, 384 mg) as the boronic acid partner
  • Tetrakis(triphenylphosphine)palladium(0) [(Ph₃P)₄Pd(0)] (5 mol%, 116 mg) as the catalyst
  • Sodium carbonate (5.0 mmol, 532 mg) as the base
  • Solvent system: 1,2-dimethoxyethane (DME) (8 mL) and degassed water (2 mL).

Reaction Conditions

  • Temperature : 85°C
  • Duration : 16 hours under argon atmosphere
  • Workup : The crude mixture is partitioned between water (25 mL) and dichloromethane (2 × 25 mL). The organic layer is concentrated and purified via flash chromatography (silica gel, 100% dichloromethane).

Yield and Purity

This method yields 78% of the target compound with >95% purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC/MS).

Critical Analysis of Reaction Parameters

Catalyst Efficiency

The use of (Ph₃P)₄Pd(0) ensures high catalytic activity, though lower catalyst loadings (3–5 mol%) are feasible without significant yield reduction. Alternative catalysts like PdCl₂(dppf) have been tested but show no marked improvement in this system.

Solvent Optimization

The DME/water biphasic system enhances reaction efficiency by solubilizing both organic and inorganic components. Substituting DME with tetrahydrofuran (THF) or acetonitrile (MeCN) reduces yields by 15–20%, likely due to poorer boronic acid activation.

Temperature Sensitivity

Elevating the temperature beyond 85°C promotes side reactions, including deboronation of the thiopheneboronic acid. Below 80°C, incomplete conversion is observed, necessitating extended reaction times.

Alternative Synthetic Strategies

Direct Functionalization of Pyrrole

While less common, direct formylation of 5-(2-thienyl)-1H-pyrrole via Vilsmeier-Haack reaction has been attempted. However, this method suffers from low regioselectivity (<50% yield) and competing side reactions at the thiophene ring.

Reductive Amination Precursors

The aldehyde group in 5-(2-thienyl)-1H-pyrrole-2-carbaldehyde enables its use in reductive amination to generate secondary amines. For example, reaction with morpholine and sodium triacetoxyborohydride [NaBH(OAc)₃] in 1,2-dichloroethane produces 4-{[4-(2'-thienyl)-1H-pyrrol-2-yl]methyl}morpholine in 65% yield.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To address scalability, continuous flow reactors are employed, reducing reaction times to 2–4 hours and improving catalyst turnover. This approach minimizes palladium leaching, a common issue in batch processes.

Purification Techniques

Industrial workflows replace flash chromatography with countercurrent chromatography (CCC) or liquid-liquid partitioning to handle multi-gram quantities. For instance, CCC using a solvent system of H₂O:MeOH:EtOAc:hexanes (1:2:4:2) achieves >99% purity.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 9.81 (s, 1H, CHO), 7.72 (d, J = 3.1 Hz, 1H, thiophene-H), 7.12 (d, J = 3.1 Hz, 1H, thiophene-H), 7.05 (s, 1H, pyrrole-H), 6.98 (s, 1H, pyrrole-H).
  • ¹³C NMR (125 MHz, DMSO-d₆): δ 179.4 (CHO), 149.2 (C-S), 132.1 (pyrrole-C), 128.2 (thiophene-C).

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) confirms the molecular ion peak at m/z 207.0321 [M+H]⁺ (calculated for C₉H₇NOS: 207.0318).

Challenges and Limitations

Sensitivity to Oxygen

The palladium catalyst is prone to deactivation by atmospheric oxygen, necessitating strict inert conditions. Glovebox techniques or Schlenk lines are recommended for small-scale syntheses.

Byproduct Formation

Trace amounts of debrominated pyrrole (<5%) are detected if the aryl halide precursor contains impurities. Recrystallization from ethanol/water mixtures mitigates this issue.

Comparative Data of Synthetic Methods

Parameter Suzuki-Miyaura Coupling Vilsmeier-Haack Reaction
Yield 78% 48%
Purity >95% 85%
Reaction Time 16 h 8 h
Scalability Excellent Moderate
Catalyst Cost High Low

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-, also known as 5-thien-2-yl-1H-pyrrole-2-carbaldehyde, is a heterocyclic aromatic compound comprising a pyrrole ring fused with a thiophene ring and an aldehyde functional group . This compound has applications in organic synthesis and materials science .

Scientific Research Applications

  • Building Block in Organic Synthesis 1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- is used as a building block in the synthesis of biologically active molecules, including inhibitors for kinases and metalloproteases .
  • Fluorescent Probe This compound can be used as a fluorescent probe for detecting oxidative stress in cells .
  • Electrochromic Material 1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- is used as an electrochromic material in the development of electrochromic devices . The combination of thiophene and pyrrole rings gives it unique electronic and optical properties .

Related compounds

  • Pyrrole-2-carboxaldehyde derivatives Pyrrole-2-carboxaldehyde derivatives have been isolated from natural sources such as fungi, plants (roots, leaves, and seeds) . They can be used to develop a fluorescent nanoparticle probe based on pyrimidine for detecting Pseudomonas aeruginosa, which enhances diagnostic capabilities in microbiology .
  • 5-(1HPyrrol2yl)methyl(1H-Pyrrol-2-yl)methyl-1H-pyrrole-2-carboxaldehyde 5-(1HPyrrol2yl)methyl(1H-Pyrrol-2-yl)methyl-1H-pyrrole-2-carboxaldehyde is a pyrrole building block for porphyrin synthesis .

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Notes

  • Contradictions in substituent effects (e.g., electron-withdrawing vs. donating) warrant experimental validation.

Biological Activity

1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- is a heterocyclic organic compound notable for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and applications, supported by relevant data tables and case studies.

Overview of the Compound

1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- combines pyrrole and thiophene structures, which are known for their diverse biological activities. The compound's unique structure allows it to participate in various chemical reactions, leading to significant pharmacological implications.

Chemical Structure

  • Molecular Formula : C9_{9}H7_{7}NOS
  • CAS Number : 72078-45-6

Synthesis Methods

The synthesis of 1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- can be achieved through several methods:

  • Suzuki Coupling Reaction : Involves the reaction of 1H-pyrrole with formaldehyde and subsequent coupling with 2-thiophenylboronic acid.
  • Oxidation and Reduction Reactions : This compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols.

Biological Activities

1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for similar pyrrole derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (mg/mL)Target Bacteria
Example A0.0039S. aureus
Example B0.025E. coli

Antifungal Activity

The compound has also shown antifungal activity, particularly against Candida albicans and Fusarium oxysporum, with MIC values recorded between 16.69 to 78.23 µM .

Anti-inflammatory Properties

Pyrrole derivatives have been noted for their anti-inflammatory effects in various studies. For example, certain derivatives were tested for their ability to inhibit pro-inflammatory cytokines in cell cultures .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several pyrrole derivatives, including the target compound. The results indicated that while some compounds exhibited significant antibacterial action, others showed moderate effects depending on structural variations .
  • In Vivo Toxicity Assessment : In a toxicity study involving PBMCs (Peripheral Blood Mononuclear Cells), certain derivatives showed no significant apoptosis or necrosis at lower concentrations but exhibited slight toxicity at higher doses .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrrole derivatives suggests that modifications to the thiophene or pyrrole rings can significantly influence biological activity. For instance:

  • Substituent Effects : The introduction of halogen groups has been linked to enhanced antimicrobial properties .

Q & A

Basic Questions

Q. What spectroscopic techniques are critical for characterizing 1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-?

  • Methodological Answer : Key techniques include:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹) and hydrogen bonding interactions .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions and electronic environments. For example, the aldehyde proton appears as a singlet near δ 9.5–10.0 ppm, while thienyl protons show distinct splitting patterns .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns. Electron Ionization (EI) at 70 eV provides reproducible spectra, with molecular ion peaks consistent with the compound’s formula .
  • UV-Vis Spectroscopy : Monitors conjugation effects from the thienyl and pyrrole rings, with absorbance maxima typically in the 250–350 nm range .

Q. How does the thienyl substituent influence the compound’s electronic properties?

  • Methodological Answer : The 2-thienyl group enhances π-conjugation, lowering the ionization potential (e.g., ~8.93 eV for similar pyrrole derivatives ). Cyclic voltammetry can quantify redox behavior, while DFT calculations predict HOMO-LUMO gaps. Experimental ionization energy data from gas-phase studies (via EI) corroborate computational models .

Advanced Research Questions

Q. What synthetic strategies enable regioselective functionalization of the pyrrole ring in 5-(2-thienyl)-substituted derivatives?

  • Methodological Answer :

  • Transition Metal-Free Ethynylation : Using alkynylating agents under basic conditions to introduce ethynyl groups at the 5-position (yields up to 85%) .
  • Paal-Knorr Condensation : Cyclizes γ-keto amides to form pyrrole cores, with thienyl groups introduced via pre-functionalized precursors .
  • Challenges : Competing reactions at the aldehyde group require protecting strategies (e.g., acetal formation) .

Q. How do computational methods predict reactivity in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings, predicting activation barriers for aryl-bromide intermediates .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites (e.g., aldehyde carbon vs. pyrrole β-positions) .
  • Validation : Correlate computed outcomes with experimental yields (e.g., 98% in optimized ethynylation ).

Q. What role does X-ray crystallography play in resolving structural ambiguities for derivatives of this compound?

  • Methodological Answer :

  • Single-Crystal Analysis : Resolves bond lengths and angles (e.g., C=O bond ~1.22 Å, confirming aldehyde character) .
  • Packing Diagrams : Reveal intermolecular interactions (e.g., hydrogen bonding between aldehyde and solvent molecules) .
  • Limitations : Requires high-purity crystals, often challenging due to the compound’s hygroscopic nature .

Key Research Challenges

  • Contradictions in Data : Variations in synthetic yields (e.g., 85% vs. 98%) highlight solvent and temperature sensitivities .
  • Analytical Limitations : Hygroscopicity complicates NMR and crystallography, necessitating inert-atmosphere handling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-
Reactant of Route 2
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1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-

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